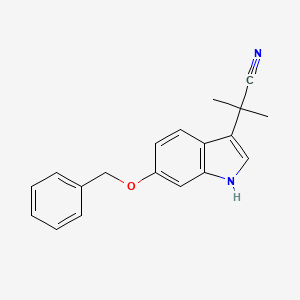
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- is a complex organic compound with the molecular formula C19H18N2O. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves several steps. One common synthetic route includes the reaction of indole-3-acetonitrile with a,a-dimethyl-6-(phenylmethoxy) bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the biofilm formation of certain bacteria without affecting their growth .
Comparison with Similar Compounds
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- can be compared with other indole derivatives such as:
Indole-3-acetonitrile: A simpler compound with similar biological activities.
Indole-3-acetic acid: A plant growth hormone with different applications in agriculture.
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-:
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-methyl-2-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |
InChI |
InChI=1S/C19H18N2O/c1-19(2,13-20)17-11-21-18-10-15(8-9-16(17)18)22-12-14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3 |
InChI Key |
VFZLVLXVWIRQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















